(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene
Overview
Description
(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene, or NFV, is a versatile organic compound that has recently seen an increase in research and application in the scientific community. It is a colorless liquid with a boiling point of 135-136°C and a melting point of -20°C, and has a wide range of uses in organic synthesis, pharmaceuticals, and other fields of research. NFV is a nitro-substituted vinyl compound, and is a member of the nitrovinyl family of compounds.
Scientific Research Applications
Millipede Defense Allomones :
- A study investigated the changes in defense allomone compositions of millipedes, specifically Eutrichodesmus elegans and Eutrichodesmus armatus, during different life stages. They found that the mixture of E- and Z-(2-nitrovinyl)benzenes, including (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene, changes during the ontogenetic development of these species. These compounds serve as defense allomones in these millipedes (Kuwahara, Tanabe, & Asano, 2017).
Synthesis of Heterocycles :
- Another research focused on synthesizing triazolo isoquinolines and isochromenes from 2-alkynylbenzaldehydes. The process involved the formation of the (E)-1-(2-nitrovinyl)-2-(alkynyl)benzene species via condensation, followed by a series of domino reactions under metal-free conditions. This highlights the compound's role in the synthesis of complex organic structures (Arigela et al., 2013).
Anion Transport Studies :
- In a study examining anion transport, 1,3-bis(benzimidazol-2-yl)benzene derivatives bearing strong electron-withdrawing substituents, like trifluoromethyl and nitro groups, showed a significant increase in activity. This suggests potential applications of this compound in facilitating efficient anion transport (Peng et al., 2016).
Nitroolefinic Dendritic Core Synthesis :
- Research on the synthesis of indole-based symmetrical nitroolefinic dendritic core used an N-arylation route followed by Henry reaction. This resulted in the successful synthesis of symmetrical 1,3,5-tris(3-((E)-2-nitrovinyl)-1H-indol-1-yl)benzene, indicating the compound's role in the formation of organic compounds with potential applications in medicinal chemistry (Sathya et al., 2021).
Safety and Hazards
The compound has been classified with the signal word "Danger" . Hazard statements include H302-H319-H334-H412, indicating that it is harmful if swallowed, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful to aquatic life with long-lasting effects . Precautionary statements include P261-P264-P270-P273-P280-P284-P301+P312+P330-P304+P340-P305+P351+P338-P337+P313-P342+P311-P501 .
properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-2-7(6-8)4-5-13(14)15/h1-6H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKALPUCIXWJLV-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230045 | |
Record name | 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115665-96-8, 62248-94-6 | |
Record name | 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115665-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-β-Nitro-3-(trifluoromethyl)styrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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